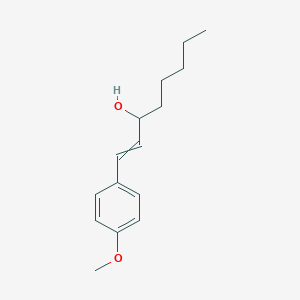

1-(4-Methoxyphenyl)oct-1-EN-3-OL

Description

Structure

3D Structure

Properties

CAS No. |

918540-68-8 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)oct-1-en-3-ol |

InChI |

InChI=1S/C15H22O2/c1-3-4-5-6-14(16)10-7-13-8-11-15(17-2)12-9-13/h7-12,14,16H,3-6H2,1-2H3 |

InChI Key |

PCLCZZVMEIKORT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C=CC1=CC=C(C=C1)OC)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 4 Methoxyphenyl Oct 1 En 3 Ol

Direct Synthetic Routes to Allylic Alcohols

The most straightforward methods for synthesizing 1-(4-methoxyphenyl)oct-1-en-3-ol involve the direct formation of the allylic alcohol functional group. These routes typically build the carbon skeleton and introduce the hydroxyl group in a single, strategic step.

Carbonyl Allylation Chemistry for Homoallylic Alcohols

Carbonyl allylation represents a fundamental and widely used method for the synthesis of homoallylic and allylic alcohols. The core of this strategy involves the nucleophilic addition of an allyl organometallic reagent to a carbonyl compound. For the synthesis of this compound, this would typically involve the reaction of 4-methoxybenzaldehyde (B44291) with a suitable octenyl organometallic species.

A common approach is the Grignard reaction. The reaction of an appropriate Grignard reagent with an aldehyde is a classic method for forming secondary alcohols. Specifically, the addition of a vinyl Grignard reagent to 4-methoxybenzaldehyde would be followed by an allylic rearrangement or a subsequent reaction to introduce the pentyl group at the C3 position. Alternatively, the reaction of pentanal with a 1-(4-methoxyphenyl)vinyl metallic reagent could be envisioned.

A more direct and modern approach involves the use of tributylmagnesate (nBu₃MgLi) or dibutylisopropylmagnesate (iPrnBu₂MgLi), which can facilitate iodine/bromine-magnesium exchange to create polyfunctionalized arylmagnesium species. This allows for the generation of the required nucleophile under conditions that preserve other functional groups. The exchange of alkenyl halides using this method has been shown to proceed with retention of the double bond's configuration. organic-chemistry.org

Enantioselective Approaches to Allylic Alcohol Formation

Creating a specific enantiomer of this compound requires asymmetric synthesis techniques. Organocatalysis and metal-catalyzed reactions with chiral ligands are primary methods for achieving high enantioselectivity in the formation of allylic alcohols.

One effective strategy is the catalytic enantioselective vinylation of aldehydes. organic-chemistry.org This method can produce allylic alcohols with high yields and excellent enantiomeric excesses (ee). For instance, the addition of vinylzinc reagents to aldehydes, catalyzed by a chiral ligand like (-)-2-exo-morpholinoisoborne-10-thiol, has been successful in generating (E)-allylic alcohols with over 95% ee. organic-chemistry.org Applying this to 4-methoxybenzaldehyde would be a key step, followed by elaboration of the vinyl group.

Another powerful method involves the asymmetric reduction of a corresponding enone, (E)-1-(4-methoxyphenyl)oct-1-en-3-one. The Luche reduction is a well-known method for the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, often using sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride. youtube.com To achieve enantioselectivity, this reduction can be performed using chiral reducing agents, such as those derived from 9-borabicyclo[3.3.1]nonane (9-BBN) and a chiral terpene like α-pinene. orgsyn.org For example, the reduction of 1-octyn-3-one (B3050644) using B-3-pinanyl-9-borabicyclo[3.3.1]nonane has been shown to produce the corresponding alcohol in 86% yield and 86% ee. orgsyn.org A similar strategy could be adapted for the enone precursor to this compound.

Transition-Metal Catalyzed Syntheses Involving Related Scaffolds

Transition-metal catalysis, particularly with palladium, offers versatile and powerful tools for C-C bond formation, providing alternative routes to the target molecule or its close analogues. rsc.orgrsc.orgnih.govacs.orgacs.org These methods often involve the functionalization of simpler, pre-existing allylic alcohols or alkenes.

Palladium-Catalyzed Transformations

Palladium catalysts are renowned for their ability to mediate a wide array of cross-coupling reactions under mild conditions, making them highly suitable for the synthesis of complex molecules like functionalized allylic alcohols. rsc.orgrsc.orgnih.govacs.orgacs.org

The Heck reaction is a cornerstone of palladium catalysis, typically involving the coupling of an unsaturated halide with an alkene. A variation of this reaction, the Heck arylation of allylic alcohols, provides a direct route to aryl-functionalized carbonyl compounds or, under specific conditions, the desired aryl-substituted allylic alcohols. researchgate.netresearchgate.net

Research has shown that the reaction of 1-octen-3-ol (B46169) with aryl iodides, such as 4-iodoanisole (B42571) (the methoxy-substituted analogue of iodobenzene), can be catalyzed by palladium complexes. researchgate.net While these reactions often lead to the corresponding saturated aryl ketones as the main product via isomerization, the reaction conditions can be tuned to favor the formation of the allylic alcohol. researchgate.netresearchgate.net Specifically, the use of molten tetrabutylammonium (B224687) acetate (B1210297) (TBAA) as an additive in the reaction of 1-octen-3-ol has been reported to selectively yield the α-aryl alcohol, preventing the subsequent isomerization to the ketone. researchgate.net This demonstrates a viable pathway to synthesize this compound directly from 1-octen-3-ol and a suitable 4-methoxyphenyl (B3050149) halide.

Table 1: Heck Arylation of Allylic Alcohols with Aryl Iodides

| Allylic Alcohol | Aryl Iodide | Catalyst System | Additive/Solvent | Predominant Product Type | Reference |

|---|---|---|---|---|---|

| 1-Octen-3-ol | 4-Iodoanisole | Pd(OAc)₂ | NMP | Saturated Aryl Ketone | researchgate.net |

| 1-Octen-3-ol | Generic Ar-I | PdCl₂ | n-Bu₄NBr (molten salt) | β-Arylated Carbonyl | researchgate.net |

This table is a representation of findings for similar reactions as direct data for the target compound was not available.

More complex synthetic strategies involve tandem or cascade reactions, where multiple bond-forming events occur in a single pot. These pathways can rapidly build molecular complexity from simple starting materials. While not a direct synthesis of the acyclic target compound, related palladium-catalyzed tandem reactions showcase relevant bond formations.

For example, palladium-catalyzed oxidative Heck reactions on homoallylic alcohols can be intercepted. nih.gov The initial insertion of the olefin into a Pd(II)-aryl complex is followed not by the typical β-hydride elimination, but by an intramolecular oxy-arylation, leading to the formation of α-aryltetrahydrofurans. nih.gov This highlights the potential to control the reaction pathway of the intermediate σ-alkyl palladium species.

Another relevant tandem process is the SN2′ nucleophilic substitution followed by an oxidative radical cyclization of aryl-substituted allylic alcohols with 1,3-dicarbonyl compounds. rsc.org This manganese-mediated reaction demonstrates a method for further functionalizing an allylic alcohol scaffold in a cascade process to build dihydrofuran derivatives. rsc.org While these examples lead to cyclic products, the underlying principles of palladium-mediated C-C and C-O bond formation are pertinent to the design of novel synthetic routes toward complex allylic alcohols like this compound.

Synthetic Routes to this compound Explored

The synthesis of the chemical compound this compound, a molecule of interest in organic chemistry, can be achieved through various strategic methodologies. These approaches leverage modern catalytic systems and classic organic reactions to construct the target molecule, which features a substituted aromatic ring, a carbon-carbon double bond, and a chiral alcohol center. This article delves into specific synthetic strategies, including alcohol oxidation and arylation, ruthenium-catalyzed isomerizations, and gold-catalyzed rearrangements, providing a detailed look at the chemical transformations involved.

3 Alcohol Oxidation and Arylation to Enones

A plausible synthetic pathway to this compound involves the initial preparation of an enone, which can then be selectively reduced to the desired allylic alcohol. One common method for enone synthesis is the Claisen-Schmidt condensation. For instance, the reaction of 4-methoxyacetophenone with an appropriate aldehyde can yield a chalcone (B49325) derivative, which is a type of enone. thermofisher.com

Alternatively, a Heck coupling reaction can be employed to form the carbon-carbon bond between the aromatic ring and the enone backbone. Research has shown that allylic alcohols like 1-octen-3-ol can react with aryl iodides, such as 4-iodoanisole, under Heck reaction conditions to produce the corresponding saturated aryl ketones. researchgate.net This reaction proceeds through an initial arylation of the double bond, followed by an isomerization of the resulting allylic alcohol to the more stable ketone. To obtain the desired α,β-unsaturated ketone, 1-(4-methoxyphenyl)oct-1-en-3-one, a direct Heck arylation of 1-octen-3-one (B146737) would be a more direct approach.

Once the enone, 1-(4-methoxyphenyl)oct-1-en-3-one, is synthesized, a selective reduction of the ketone functionality is required to yield this compound. This can be achieved using various reducing agents, such as sodium borohydride, which selectively reduces ketones in the presence of alkenes. udel.edu

2 Ruthenium-Catalyzed Methodologies

Ruthenium catalysts offer powerful tools for organic synthesis, particularly for isomerization reactions that can be strategically employed in the synthesis of complex molecules.

1 Isomerization Reactions of Allylic Alcohols

Ruthenium complexes are known to catalyze the isomerization of allylic alcohols. This process can be part of a tandem reaction sequence. For example, a ruthenium-catalyzed tandem process can be used for the selective reduction of the carbon-carbon double bond in allylic alcohols. This transformation involves the initial isomerization of the allylic alcohol to the corresponding carbonyl compound, followed by a transfer hydrogenation to yield the saturated alcohol. While this specific example leads to a saturated alcohol, the initial isomerization step highlights the ability of ruthenium catalysts to transform allylic alcohols, a key functional group in the target molecule.

2 Chemoenzymatic Cascade Processes for Saturated Alcohols

A combination of chemical and enzymatic reactions, known as a chemoenzymatic cascade, can provide a highly selective and environmentally friendly route to chiral alcohols. A relevant strategy involves a Heck coupling reaction followed by an asymmetric reduction catalyzed by an alcohol dehydrogenase (ADH). researchgate.net This approach could be adapted to synthesize chiral this compound. The process would start with a Heck coupling of 4-iodoanisole and oct-1-en-3-ol to form this compound. Subsequently, a biocatalytic racemization of the resulting racemic allylic alcohol, coupled with a kinetic resolution, could furnish the desired enantiomerically enriched product. The racemization of secondary alcohols can be efficiently catalyzed by specific ruthenium complexes. nih.govrsc.org

3 Gold-Catalyzed Reactions

Gold catalysts have emerged as powerful tools for various organic transformations, including the rearrangement of propargylic alcohols.

1 Propargylic Alcohol Rearrangements to Enones

The Meyer-Schuster rearrangement, which converts propargylic alcohols to α,β-unsaturated ketones, can be efficiently catalyzed by gold complexes under mild conditions. prezi.com This provides an alternative route to the key enone intermediate, 1-(4-methoxyphenyl)oct-1-en-3-one. The synthesis would begin with the addition of an appropriate alkynyl Grignard or organolithium reagent to 4-methoxybenzaldehyde to generate the corresponding propargylic alcohol. Subsequent gold-catalyzed rearrangement of this intermediate would yield the desired enone. nih.govrsc.org The reaction is often characterized by high yields and proceeds under mild conditions, tolerating a variety of functional groups. prezi.com

4 Other Metal-Catalyzed Coupling Reactions Relevant to Compound Synthesis

Besides the aforementioned methods, other metal-catalyzed coupling reactions are instrumental in constructing the carbon framework of this compound.

The Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a versatile method for forming carbon-carbon bonds. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com In the context of synthesizing this compound, a Suzuki coupling could be envisioned between 4-methoxyphenylboronic acid and a suitable halo-substituted oct-1-en-3-ol derivative. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. udel.edu

The Heck reaction , as mentioned earlier, is another powerful palladium-catalyzed C-C bond-forming reaction. The reaction of 4-iodoanisole with 1-octen-3-ol directly introduces the 4-methoxyphenyl group at the terminal position of the double bond. researchgate.netresearchgate.net

Grignard reactions are fundamental in organic synthesis for forming carbon-carbon bonds. A potential route to this compound could involve the 1,2-addition of a pentenyl Grignard reagent to 4-methoxybenzaldehyde. Alternatively, the conjugate addition of 4-methoxyphenylmagnesium bromide to an α,β-unsaturated aldehyde like acrolein, followed by reaction with another electrophile, could be a viable, albeit more complex, strategy. thermofisher.comfiveable.mesigmaaldrich.comnih.gov

Below is a table summarizing the key coupling reactions:

| Reaction Name | Catalyst/Reagent | Reactant 1 | Reactant 2 | Product Type |

| Suzuki Coupling | Palladium Catalyst, Base | Organoboron Compound (e.g., 4-methoxyphenylboronic acid) | Organohalide (e.g., halo-oct-1-en-3-ol) | Biaryl, Vinyl-aryl |

| Heck Reaction | Palladium Catalyst, Base | Alkene (e.g., 1-octen-3-ol) | Aryl Halide (e.g., 4-iodoanisole) | Arylated Alkene |

| Grignard Reaction | - | Organomagnesium Halide (e.g., 4-methoxyphenylmagnesium bromide) | Carbonyl Compound (e.g., aldehyde, ketone) | Alcohol |

Biocatalytic and Chemoenzymatic Synthetic Approaches

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild reaction conditions. mdpi.com For the synthesis of chiral alcohols such as this compound, enzymatic methods are particularly advantageous.

Enantioselective Enzymatic Reductions for Chiral Alcohols

The creation of chiral alcohols from their corresponding prochiral ketones is a cornerstone of asymmetric synthesis, providing essential building blocks for pharmaceuticals and other bioactive molecules. nih.govnih.gov Biocatalytic asymmetric reduction stands out as a highly promising and environmentally friendly route. mdpi.comnih.gov This method utilizes enzymes, either as isolated proteins or within whole microbial cells, to achieve high enantioselectivity. mdpi.comrsc.org

The synthesis of enantiomerically pure this compound can be achieved through the stereoselective reduction of its precursor, 1-(4-Methoxyphenyl)oct-1-en-3-one. This transformation is effectively catalyzed by ketoreductases (KREDs), which are a class of dehydrogenases. nih.govrsc.org These enzymes have demonstrated exquisite enantioselectivities, often exceeding those obtained through traditional chemical methods like platinum-group metal-catalyzed asymmetric hydrogenation. rsc.org

A variety of biological systems can be employed for this purpose:

Microorganisms: Whole-cell biocatalysis using microbes is often preferred for practical applications as it circumvents the need for enzyme purification and provides a natural environment for the enzyme, complete with cofactor regeneration systems. mdpi.com Studies have shown that microorganisms are often superior to plants for the bioreduction of prochiral ketones. nih.gov For instance, the yeast Rhodotorula glutinis has demonstrated noteworthy performance in reducing various prochiral ketones with high conversion rates and optical purity. nih.gov A newly isolated strain of Rhodotorula sp. was used as a whole-cell biocatalyst in the synthesis of enantiopure (S)-1-(4-methoxyphenyl)ethanol from 4'-methoxyacetophenone, achieving 99% enantiomeric excess (ee). mdpi.com

Engineered Enzymes: For industrial applications, sophisticated protein engineering techniques are used to develop highly efficient and stable KREDs. rsc.org These engineered enzymes can be tailored to have specific substrate preferences and stereoselectivities, leading to the production of chiral alcohols with exceptional optical purity, often with an ee greater than 99.9%. rsc.org

The general scheme for this biocatalytic reduction is shown below: Scheme 1: Biocatalytic Reduction of a Prochiral Ketone

1-(4-Methoxyphenyl)oct-1-en-3-one --(Ketoreductase, Cofactor)--> (R)- or (S)-1-(4-Methoxyphenyl)oct-1-en-3-ol

The choice between obtaining the (R)- or (S)-enantiomer is determined by the specific enzyme used, as different ketoreductases exhibit different stereopreferences (either Prelog or anti-Prelog). mdpi.com

One-Pot Multi-Enzymatic Processes for Stereoisomer Generation

Such a process could involve a sequence of enzymatic reactions to construct the molecule and set its stereochemistry. For example, a hypothetical one-pot, multi-enzyme system could start from simpler, achiral precursors. While a direct multi-enzyme synthesis for this compound is not explicitly detailed in the provided sources, the principles can be drawn from similar syntheses of other chiral molecules. researchgate.net

A potential, conceptual multi-enzyme pathway could involve:

An aldolase to catalyze an aldol (B89426) addition between 4-methoxybenzaldehyde and a suitable ketone, forming the carbon backbone.

A dehydratase to introduce the α,β-unsaturation.

A stereoselective ketoreductase (KRED) , as described previously, to reduce the ketone to the desired chiral alcohol stereoisomer.

The high specificity of enzymes is critical in these cascades, ensuring that substrates and intermediates react only with the intended enzyme, thus avoiding unwanted side reactions. researchgate.net The development of such processes relies on the compatibility of the chosen enzymes in a single reaction environment and their complementary substrate scopes. researchgate.net

Photoredox Catalysis in the Synthesis of Related Structures

Visible-light photoredox catalysis has become a powerful strategy in organic synthesis, enabling a wide array of transformations under remarkably mild conditions. nih.govacs.org This approach utilizes photocatalysts that, upon light absorption, can mediate single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.govrsc.org

Radical Group Transfer Reactions

Radical group transfer reactions are a key application of photoredox catalysis. nih.govnih.gov These reactions often involve the generation of a radical from a stable precursor, which then participates in bond-forming events. Dual catalysis systems, which combine a photoredox catalyst with another catalyst (e.g., a transition metal or an organocatalyst), have greatly expanded the scope of these transformations. nih.govacs.org

In the context of structures related to this compound, photoredox catalysis could be employed to forge key C-C bonds. For example, a photoredox/nickel dual catalytic system could be used to couple an aryl halide (like 4-bromoanisole) with a precursor containing the oct-1-en-3-ol framework. nih.govacs.org

A plausible mechanism for such a cross-coupling is outlined below:

The photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light and enters an excited state.

The excited photocatalyst engages in an SET event with a radical precursor (e.g., an alkyl trifluoroborate or a hypervalent silicate), generating an alkyl radical. nih.gov

This radical is captured by a low-valent nickel(0) complex in a separate catalytic cycle.

The resulting alkyl-nickel(I) or (II) species undergoes oxidative addition with an aryl halide.

Reductive elimination from the resulting nickel(III) intermediate furnishes the cross-coupled product and regenerates the nickel catalyst. acs.org

This catalytic generation of radicals is crucial, as it keeps the concentration of these highly reactive intermediates low, minimizing side reactions like dimerization. acs.org The use of organic photocatalysts can also render the entire process metal-free, enhancing its sustainability. nih.govacs.org

Derivatization Strategies for this compound Precursors

Chemical derivatization is a technique used to modify a compound to make it more suitable for a specific analytical method, such as gas chromatography (GC). greyhoundchrom.com For the analysis of the precursor ketone, 1-(4-Methoxyphenyl)oct-1-en-3-one, or related ketones like 1-octen-3-one, derivatization can enhance volatility and detection sensitivity. researchgate.net

A validated method for the analysis of the structurally similar ketone 1-octen-3-one in complex matrices like wine involves solid-phase extraction (SPE) followed by on-cartridge derivatization. researchgate.net This strategy can be directly applied to the analysis of 1-(4-Methoxyphenyl)oct-1-en-3-one.

The ketone is first extracted and concentrated from its matrix onto an SPE cartridge. Following this, a derivatizing agent is passed through the cartridge. A common and effective reagent for ketones is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). researchgate.net PFBHA reacts with the ketone to form its corresponding oxime derivative. This reaction typically proceeds at room temperature and is completed in a short time frame. researchgate.net

Table 1: Derivatization of Ketone Precursor for GC Analysis

| Analyte | Derivatizing Reagent | Product | Analytical Method | Reference |

|---|

The resulting pentafluorobenzyl oxime derivatives are more volatile and can be readily analyzed with high sensitivity using GC coupled with mass spectrometry, allowing for quantification at very low concentrations. researchgate.net

Spectroscopic Elucidation and Structural Characterization of 1 4 Methoxyphenyl Oct 1 En 3 Ol and Its Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the carbon skeleton and the connectivity of protons, providing a complete picture of the molecule's constitution.

Proton (¹H) and Carbon (¹³C) NMR for Primary Structure Determination

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in 1-(4-Methoxyphenyl)oct-1-en-3-ol.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, vinylic, methoxy (B1213986), carbinol, and aliphatic protons. The aromatic protons of the 1,4-disubstituted benzene (B151609) ring typically appear as two doublets (an AA'BB' system) between δ 6.8 and 7.3 ppm. The vinylic protons on the C1=C2 double bond would produce signals in the δ 5.0-6.5 ppm region, with their coupling constant indicating the geometry of the double bond. The proton on the carbon bearing the hydroxyl group (the carbinol proton at C3) is anticipated to resonate around δ 4.0-4.5 ppm. The methoxy group protons are expected as a sharp singlet near δ 3.8 ppm. The protons of the pentyl chain attached to C3 would appear as a series of multiplets in the upfield region, from approximately δ 0.8 to 1.5 ppm.

The ¹³C NMR spectrum complements the ¹H data by showing a signal for each unique carbon atom. The carbon of the methoxy group is expected around δ 55 ppm. rsc.org The aromatic carbons will produce signals between δ 114 and 160 ppm, with the carbon attached to the oxygen (C4') being the most deshielded. The vinylic carbons (C1 and C2) are expected in the δ 125-140 ppm range. The carbinol carbon (C3) would appear around δ 70-75 ppm, while the carbons of the octyl chain would resonate at higher field strengths, typically between δ 14 and 32 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Predicted values are based on data from analogs such as 1-(4-methoxyphenyl)propan-1-ol nih.gov, 1-octen-3-ol (B46169) nist.govnist.gov, and other related structures rsc.orgrsc.org.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H1 | ~6.3 (d) | 129.0 |

| H2 | ~6.0 (dd) | 131.0 |

| H3 (CH-OH) | ~4.1 (q) | 73.5 |

| H4 (CH₂) | ~1.5 (m) | 36.5 |

| H5 (CH₂) | ~1.3 (m) | 25.0 |

| H6 (CH₂) | ~1.3 (m) | 31.8 |

| H7 (CH₂) | ~1.3 (m) | 22.6 |

| H8 (CH₃) | ~0.9 (t) | 14.1 |

| H2'/H6' | ~7.2 (d) | 127.5 |

| H3'/H5' | ~6.9 (d) | 114.2 |

| OCH₃ | ~3.8 (s) | 55.4 |

| C1' | - | 130.0 |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the structural puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, key correlations would be observed between the adjacent vinylic protons (H1 and H2), between the vinylic proton H2 and the carbinol proton H3, and between H3 and the methylene (B1212753) protons at C4. Additional correlations would trace the connectivity along the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum by linking it to an already assigned proton signal from the ¹H spectrum. For instance, the proton signal at ~4.1 ppm would correlate with the carbon signal at ~73.5 ppm, confirming the C3-H3 unit.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting different structural fragments. Key HMBC correlations would include:

The methoxy protons (~3.8 ppm) to the C4' aromatic carbon (~159.5 ppm).

The vinylic proton H1 (~6.3 ppm) to the aromatic C1' carbon (~130.0 ppm), linking the side chain to the phenyl ring.

The vinylic proton H1 to the carbinol carbon C3 (~73.5 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's 3D conformation and stereochemistry. A NOESY spectrum could confirm an E-configuration for the double bond if a correlation is seen between the carbinol proton H3 and the vinylic proton H1. It would also show correlations between the aromatic protons (H2'/H6') and the vinylic proton H1.

Table 2: Expected Key 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Structural Information Provided |

|---|---|---|

| COSY | H1 ↔ H2; H2 ↔ H3; H3 ↔ H4 | Confirms connectivity of the en-ol system and its attachment to the alkyl chain. |

| HSQC | H1/C1; H3/C3; OCH₃/C(OCH₃) | Assigns carbon signals based on attached protons. |

| HMBC | H(OCH₃) → C4'; H1 → C1'; H2' → C4' | Connects the methoxy group, aromatic ring, and the alkenyl side chain. |

| NOESY | H1 ↔ H2'/H6' | Confirms spatial proximity of the vinyl group and the aromatic ring. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with extremely high accuracy. nih.gov For this compound, the molecular formula is C₁₅H₂₂O₂.

The theoretical monoisotopic mass, calculated using the most abundant isotopes of carbon, hydrogen, and oxygen, is 234.16198 u. An HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 235.16981 or the sodium adduct [M+Na]⁺ at m/z 257.15177. The instrument's ability to measure this mass to within a few parts per million (ppm) of the theoretical value provides unequivocal confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. researchgate.net

**Table 3: HRMS Data for this compound (C₁₅H₂₂O₂) **

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M] | 234.16198 |

| [M+H]⁺ | 235.16981 |

Vibrational Spectroscopy (Infrared, FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.org The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The most prominent feature would be a broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. Aliphatic C-H stretching from the octyl chain would appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), while aromatic and vinylic C-H stretches are found just above 3000 cm⁻¹. The C=C stretching vibrations of the alkene and the aromatic ring would result in absorptions in the 1650-1450 cm⁻¹ range. Strong absorptions corresponding to the C-O stretching of the alcohol and the aryl ether are expected between 1250 cm⁻¹ and 1000 cm⁻¹. nist.govnist.gov

Table 4: Key FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretch, hydrogen-bonded | 3600 - 3200 (broad) |

| Aromatic/Vinylic (C-H) | Stretch | 3100 - 3000 |

| Aliphatic (C-H) | Stretch | 2960 - 2850 |

| Alkene (C=C) | Stretch | ~1650 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

| Aryl Ether (Ar-O-C) | Asymmetric Stretch | ~1250 |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems, known as chromophores. nih.gov In this compound, the chromophore is the 4-methoxystyrene (B147599) moiety, where the phenyl ring is conjugated with the C=C double bond.

This conjugated system is expected to absorb UV light, resulting in a π → π* transition. The presence of the electron-donating methoxy group (an auxochrome) on the phenyl ring typically causes a bathochromic (red) shift to a longer wavelength compared to unsubstituted styrene. For analogous structures like 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, a maximum absorption (λmax) is observed in the UV region. researchgate.net Therefore, this compound is predicted to exhibit a strong absorption band with a λmax in the range of 250-280 nm.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

While the spectroscopic methods described above provide a comprehensive picture of the molecule's connectivity and conformation in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous structural evidence in the solid state. nist.gov If a suitable single crystal of this compound can be grown, this technique can precisely determine all atomic coordinates.

The resulting 3D model would confirm:

The precise bond lengths and angles of the entire molecule.

The stereochemistry of the double bond (E or Z configuration).

The absolute configuration of the chiral center at C3 (R or S), provided a chiral resolution has been performed or a chiral crystallization method is used.

The conformation of the molecule and the packing arrangement within the crystal lattice, which is influenced by intermolecular forces like hydrogen bonding from the hydroxyl group.

While a crystal structure for the specific title compound is not publicly available, analysis of a related compound like (4-Methoxyphenyl)diphenylphosphine oxide reveals the type of data obtained, such as the crystal system (e.g., Orthorhombic), space group (e.g., Pbca), and unit cell dimensions. researchgate.net This level of detail is unparalleled by other analytical techniques and represents the gold standard for structural elucidation.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric and Diastereomeric Excess Determination

The determination of enantiomeric and diastereomeric purity is a critical aspect of stereoselective synthesis. For this compound and its analogs, which possess at least one stereocenter, and potentially a second depending on the synthesis route and subsequent reactions, a combination of chiral chromatography and spectroscopic methods is employed to accurately quantify the excess of one stereoisomer over another.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. bgb-analytik.com This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, consequently, their separation. bgb-analytik.comeijppr.com

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and high efficiency in resolving a wide range of chiral compounds, including allylic alcohols. nih.govnih.gov For allylic alcohols with aromatic moieties, such as this compound, columns like Daicel Chiralpak® AD, OD, and the immobilized versions (IA, IB, IC) are often the first choice for method development. nih.gov These CSPs, typically featuring carbamate (B1207046) derivatives of the polysaccharide backbone, offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are crucial for chiral recognition. eijppr.comnih.gov

Mobile Phase Selection: The choice of mobile phase is critical for achieving optimal separation. Both normal-phase and reversed-phase modes can be effective.

Normal-Phase: A common starting point for the separation of allylic alcohols is a mobile phase consisting of a mixture of a hydrocarbon (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). nih.gov The alcohol modifier plays a key role in the chiral recognition mechanism by competing with the analyte for polar interaction sites on the CSP. Adjusting the concentration of the alcohol modifier is a primary strategy for optimizing selectivity and resolution.

Reversed-Phase: In some cases, reversed-phase conditions using mixtures of water or buffer with acetonitrile (B52724) or methanol (B129727) can also provide excellent separation, especially for more polar analogs or when using immobilized polysaccharide CSPs that are stable in such solvents.

Illustrative Chiral HPLC Separation Data:

While specific experimental data for the chiral separation of this compound is not widely published, the following table represents typical conditions and expected results for the enantiomeric resolution of a closely related analog, 1-phenyl-1-propen-3-ol, on a polysaccharide-based CSP.

| Parameter | Value |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 12.5 min |

| Retention Time (Enantiomer 2) | 15.8 min |

| Resolution (Rs) | > 2.0 |

This is a representative example; actual retention times and resolution may vary for this compound.

Spectroscopic Methods for Enantiomeric Excess (ee) Determination

While chiral HPLC is the gold standard for separation, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for determining enantiomeric excess, often with the aid of chiral solvating or derivatizing agents.

NMR Spectroscopy with Chiral Solvating Agents (CSAs): This technique involves the addition of a chiral solvating agent to a solution of the racemic or enantioenriched analyte in an NMR tube. The CSA forms transient diastereomeric complexes with each enantiomer of the analyte. nih.gov These diastereomeric complexes have different magnetic environments, which can lead to the splitting of otherwise isochronous (identical) signals in the NMR spectrum into two distinct sets of signals, one for each diastereomer. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the analyte.

For an alcohol like this compound, protons close to the stereocenter, such as the carbinol proton (CH-OH) or the adjacent vinylic protons, are most likely to show observable chemical shift differences (Δδ) upon interaction with a CSA. Common CSAs for alcohols include Pirkle's alcohol ((S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol) and various lanthanide shift reagents.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): An alternative approach is to react the chiral alcohol with an enantiomerically pure chiral derivatizing agent to form a covalent mixture of diastereomers. rsc.org A classic example is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride to form Mosher's esters. Since diastereomers have different physical and spectroscopic properties, their corresponding signals in the ¹H or ¹⁹F NMR spectrum will be distinct and can be integrated to determine the diastereomeric (and thus the original enantiomeric) ratio. This method is highly reliable but requires an additional reaction step and subsequent purification of the diastereomeric mixture.

Representative NMR Data for ee Determination:

The table below illustrates the expected ¹H NMR data for the carbinol proton of a racemic sample of a benzylic alcohol after the addition of a generic chiral solvating agent.

| Diastereomeric Complex | Chemical Shift (δ, ppm) | Integral |

| (R)-Analyte / (S)-CSA | 4.85 (quartet) | 1.0 |

| (S)-Analyte / (S)-CSA | 4.95 (quartet) | 1.0 |

| Chemical Shift Difference (Δδ) | 0.10 | - |

This is a representative example. The magnitude of the chemical shift difference and the specific proton signals that are resolved depend on the analyte, the chiral agent, and the experimental conditions.

By integrating the distinct signals for the two diastereomeric species, the enantiomeric excess (% ee) can be calculated using the formula:

% ee = [ (Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer) ] x 100

These methods, combining the separatory power of chiral chromatography with the quantitative and structural insights from spectroscopy, provide a robust framework for the complete stereochemical elucidation of this compound and its analogs.

Theoretical and Computational Investigations on 1 4 Methoxyphenyl Oct 1 En 3 Ol

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Theoretical investigations using quantum chemistry are instrumental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These studies provide foundational knowledge that complements experimental findings.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT has become a standard method for predicting the ground-state properties of molecules with a high degree of accuracy. However, no peer-reviewed data from DFT calculations for 1-(4-Methoxyphenyl)oct-1-en-3-ol have been reported.

A full conformational analysis of this compound, which would identify its most stable three-dimensional structures, has not been published. Such an analysis would involve calculating the potential energy surface of the molecule by rotating its flexible dihedral angles to locate the global and local energy minima.

The simulation of the infrared (IR) spectrum of this compound through the calculation of its vibrational frequencies has not been documented. This type of analysis helps in the assignment of experimental IR spectral bands to specific molecular vibrations.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the corresponding energy gap, are key indicators of a molecule's chemical reactivity and electronic transitions. Regrettably, these parameters have not been computationally determined for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra

To understand the behavior of a molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate its electronic excited states. No TD-DFT studies predicting the UV-Vis absorption spectra of this compound are available in the scientific literature.

Nuclear Magnetic Resonance Chemical Shift Calculations (e.g., GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. A computational study applying the GIAO method to this compound, which would aid in the interpretation of its experimental NMR spectra, has not been found.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule over time. By simulating the atomic motions, researchers can identify stable conformations and understand the flexibility of the molecular structure.

However, a detailed search of scientific literature did not yield any studies that have performed molecular dynamics simulations specifically on this compound. Such a study would provide valuable insights into its dynamic behavior and preferred three-dimensional structures.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms, providing a level of detail that is often inaccessible through experimental methods alone.

The characterization of transition states and the calculation of reaction energy barriers are fundamental to understanding the kinetics and feasibility of a chemical reaction. This involves using quantum mechanical methods to map the energy profile of a reaction pathway.

No published research was found that details the transition state characterization or reaction energy barriers for any reaction involving this compound.

Reaction coordinate scans are performed to explore the potential energy surface along a specific reaction pathway, helping to identify intermediates and transition states.

There are currently no available studies in the public domain that have conducted reaction coordinate scans for the synthesis or transformation of this compound.

Analysis of Intermolecular Interactions and Crystal Packing

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal structure and polymorphism.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The corresponding 2D fingerprint plots provide a summary of these interactions. While this technique has been applied to various compounds containing a 4-methoxyphenyl (B3050149) group, no specific Hirshfeld surface analysis has been published for this compound. nih.govresearchgate.netresearchgate.netnih.govmdpi.com Such an analysis would clarify the nature and contribution of different intermolecular contacts to the crystal packing.

The Noncovalent Interaction (NCI) index is a computational tool that helps in the visualization and analysis of weak, noncovalent interactions in molecular systems. This method is particularly useful for identifying and characterizing hydrogen bonds, van der Waals forces, and steric clashes.

A review of the literature indicates that while NCI analysis is a widely used method for studying intermolecular forces, no studies have specifically applied it to this compound. researchgate.netscielo.org.mx

Solvent Effects on Spectroscopic and Electronic Properties

The surrounding solvent environment can significantly influence the spectroscopic and electronic characteristics of a molecule. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent. For a compound like this compound, which possesses a chromophoric α,β-unsaturated ketone system and a polar hydroxyl group, the effects of solvent polarity on its ultraviolet-visible (UV-Vis) absorption spectrum are of considerable interest.

Computational chemistry, particularly through Time-Dependent Density Functional Theory (TD-DFT), provides a powerful tool to investigate these solvent effects. By employing continuum solvation models, such as the Polarizable Continuum Model (PCM) or its integral equation formalism variant (IEFPCM), it is possible to simulate the absorption spectra of a molecule in various solvents. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent alters the electronic transition energies of the solute.

For molecules structurally analogous to this compound, such as various chalcones, studies have consistently shown a bathochromic (red) shift in the maximum absorption wavelength (λmax) as the polarity of the solvent increases. rsc.orgrsc.org This shift is typically associated with π→π* and n→π* electronic transitions within the conjugated system. The π→π* transition often corresponds to a charge transfer (CT) character, which can be significantly stabilized in polar solvents. rsc.orgresearchgate.net

In the case of this compound, the presence of the electron-donating methoxy (B1213986) group on the phenyl ring and the conjugated enone system facilitates intramolecular charge transfer (ICT). Upon absorption of light, there is a redistribution of electron density, leading to an excited state that is more polar than the ground state. Polar solvents will solvate and stabilize this polar excited state to a greater extent than the ground state, thereby reducing the energy gap between them. rsc.org This results in the absorption of lower-energy light, manifesting as a red shift in the UV-Vis spectrum.

The expected trend in the spectroscopic properties of this compound in solvents of varying polarity is illustrated in the hypothetical data below. Non-polar solvents like cyclohexane (B81311) would result in a lower λmax, while polar protic solvents like ethanol (B145695) would lead to a higher λmax due to their ability to engage in hydrogen bonding and strong dipole-dipole interactions.

Table 1: Theoretical Maximum Absorption Wavelength (λmax) of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | λmax (nm) (Hypothetical) |

| Cyclohexane | 2.02 | 315 |

| Dichloromethane | 8.93 | 325 |

| Acetone | 20.7 | 330 |

| Ethanol | 24.5 | 340 |

| Water | 80.1 | 345 |

Furthermore, computational studies on similar aromatic ketones allow for the examination of how solvent polarity affects the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the electronic properties and reactivity of the molecule.

In a typical scenario for a molecule like this compound, increasing solvent polarity is expected to decrease the HOMO-LUMO gap. This is because the LUMO is often stabilized to a greater extent by the polar solvent than the HOMO, leading to a smaller energy difference. This trend is consistent with the observed bathochromic shift in the UV-Vis spectrum.

Table 2: Theoretical Electronic Properties of this compound in Different Solvents

| Solvent | HOMO Energy (eV) (Hypothetical) | LUMO Energy (eV) (Hypothetical) | HOMO-LUMO Gap (eV) (Hypothetical) |

| Gas Phase | -5.80 | -1.50 | 4.30 |

| Cyclohexane | -5.85 | -1.60 | 4.25 |

| Dichloromethane | -5.95 | -1.75 | 4.20 |

| Ethanol | -6.05 | -1.95 | 4.10 |

| Water | -6.10 | -2.05 | 4.05 |

Mechanistic Studies of Chemical Transformations Involving 1 4 Methoxyphenyl Oct 1 En 3 Ol

Investigation of Catalytic Cycles in Transition-Metal Mediated Reactions

Transition metals are powerful catalysts capable of facilitating a wide range of organic transformations. For allylic alcohols like 1-(4-methoxyphenyl)oct-1-en-3-ol, catalysts based on palladium, ruthenium, and gold can initiate unique and synthetically valuable reactions.

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its ability to form carbon-carbon and carbon-heteroatom bonds. A key area of this research involves the direct activation of carbon-hydrogen (C-H) bonds, an atom-economical strategy that avoids the pre-functionalization of starting materials. While specific studies on this compound are not extensively documented, the general mechanism of allylic C-H activation provides a clear framework for its potential reactivity.

The catalytic cycle for a palladium-catalyzed allylic C-H alkylation typically involves the following key steps:

C-H Activation: The process often begins with the coordination of the palladium catalyst to the double bond of the allylic substrate. This is followed by the activation of an allylic C-H bond to form a π-allyl palladium intermediate. This step can be the rate-determining step and is often facilitated by a base or an oxidizing agent.

Nucleophilic Attack: A nucleophile then attacks the π-allyl palladium complex. The regioselectivity of this attack (i.e., at which carbon of the allyl system the nucleophile adds) is influenced by the electronic and steric nature of the ligands on the palladium center and the substituents on the allyl fragment.

Reductive Elimination/Catalyst Regeneration: Following the nucleophilic addition, the product is released, and the palladium catalyst is regenerated to re-enter the catalytic cycle. In some pathways, this involves a reductive elimination step from a Pd(IV) intermediate, a process that has been observed in model systems. nih.gov

This type of reaction, particularly allylic C-H alkylation, allows for the direct formation of new C-C bonds at the allylic position, providing a route to more complex molecules. nih.gov The absence of sulfoxide (B87167) ligands, which were previously thought to be essential, has broadened the scope of applicable nucleophiles and substrates. nih.gov

Table 1: Key Steps in a Generic Palladium-Catalyzed Allylic C-H Activation

| Step | Description | Key Intermediates | Influencing Factors |

| C-H Activation | The Pd catalyst activates a C-H bond at the allylic position of the olefin. | π-allyl palladium complex | Catalyst oxidation state, ligands, base/oxidant |

| Nucleophilic Attack | A nucleophile attacks the π-allyl moiety. | (π-allyl)Pd-Nucleophile adduct | Nature of the nucleophile, ligands, solvent |

| Reductive Elimination | The final product is formed, and the active catalyst is regenerated. | Pd(0) or Pd(II) complex | Temperature, additives |

Ruthenium complexes are highly effective catalysts for the isomerization of allylic alcohols into the corresponding carbonyl compounds. researchgate.net This transformation is an atom-economical process as it involves an intramolecular redox reaction without the need for external oxidizing or reducing agents. researchgate.net For this compound, this reaction would yield 1-(4-methoxyphenyl)octan-3-one.

The generally accepted mechanism for this isomerization proceeds through a metal-hydride pathway:

Coordination and Oxidative Addition: The ruthenium catalyst coordinates to the hydroxyl group of the allylic alcohol. This is followed by an oxidative addition step where the O-H bond breaks, and a ruthenium-hydride species is formed, along with a ruthenium-alkoxide intermediate.

β-Hydride Elimination: A β-hydride elimination from the carbon bearing the oxygen atom generates a ruthenium-hydride enolate complex.

Reductive Elimination: The final step is the reductive elimination of the enolate, which tautomerizes to the stable ketone product, regenerating the active ruthenium catalyst.

Studies on similar substrates, such as 1-octen-3-ol (B46169), show that this isomerization can be achieved with high efficiency using various ruthenium complexes. researchgate.net The reaction can be performed under mild conditions, and even in aqueous media, highlighting the versatility and green credentials of this method. researchgate.net The choice of ligands on the ruthenium center is critical and can significantly influence the catalyst's activity and stability. researchgate.net

Table 2: Example of Ruthenium-Catalyzed Isomerization of an Allylic Alcohol

| Substrate | Catalyst | Solvent | Temperature (°C) | Time | Product | Conversion (%) |

| 1-Octen-3-ol | RuCp(H₂O-κO)(mPTA)₂₃ | H₂O | 35 | 35 min | 3-Octanone | ~100 |

Data adapted from related studies on allylic alcohol isomerization. researchgate.net

The Meyer-Schuster rearrangement is a classic organic reaction that converts propargylic alcohols (alcohols adjacent to a carbon-carbon triple bond) into α,β-unsaturated ketones or aldehydes. rsc.org While this compound is an allylic alcohol and does not undergo this rearrangement directly, its synthesis or the synthesis of its isomeric enone could involve a propargylic precursor and a gold-catalyzed Meyer-Schuster rearrangement.

Gold catalysts, particularly Au(I) and Au(III) species, are exceptionally potent for this transformation due to their strong π-acidic nature, which allows them to activate the alkyne moiety. nih.gov The mechanism is thought to proceed as follows:

Alkyne Activation: The gold catalyst coordinates to the carbon-carbon triple bond of the propargylic alcohol, enhancing its electrophilicity.

Nucleophilic Attack: The hydroxyl group attacks the activated alkyne in an intramolecular fashion. Computational studies on model systems like 1-phenyl-2-propyn-1-ol (B147433) have suggested the formation of a gold-oxetene intermediate through a 4-endo-dig cyclization, a pathway that is typically disfavored but can be enabled by the catalyst and reaction conditions. rsc.org

Rearrangement and Protonolysis: The intermediate undergoes rearrangement, often involving a 1,3-hydroxyl shift, to form an allene (B1206475) alcohol intermediate. This intermediate then tautomerizes to the final α,β-unsaturated carbonyl product. The catalyst is released upon protonolysis and can re-enter the catalytic cycle.

The choice of gold catalyst, counter-ion, and solvent can be critical in directing the reaction pathway and preventing competing side reactions, such as the Rupe rearrangement. nih.gov

Elucidation of Stereoselective Reaction Pathways in Chiral Syntheses

The presence of a stereocenter at the C-3 position of this compound means that it can exist as two enantiomers. The synthesis of a single enantiomer (an enantioselective synthesis) is of paramount importance, particularly in pharmaceutical and fragrance chemistry, where the biological activity of enantiomers can differ significantly.

Achieving stereoselectivity in the synthesis of such chiral allylic alcohols often relies on several key strategies, although specific methods for this exact target are not detailed in the provided literature. General approaches include:

Chiral Reduction of a Prochiral Ketone: The asymmetric reduction of the corresponding prochiral enone, 1-(4-methoxyphenyl)oct-1-en-3-one, using a chiral reducing agent or a catalyst with chiral ligands (e.g., Noyori's asymmetric hydrogenation) is a common and effective method.

Addition of an Organometallic Reagent to an Aldehyde: The stereoselective addition of an organometallic reagent (e.g., an organolithium or Grignard reagent) to an α,β-unsaturated aldehyde in the presence of a chiral ligand or auxiliary.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step. For instance, methodologies involving chiral N-tert-butanesulfinyl imines have been successfully used to synthesize other complex cyclic amino alcohols with high diastereoselectivity. mdpi.com

Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a powerful tool. For example, L-proline and its derivatives can catalyze intramolecular Mannich cyclizations, establishing key stereocenters in the process of forming cyclic structures. mdpi.com

The elucidation of these pathways involves detailed studies of reaction intermediates, kinetic analysis, and computational modeling to understand the transition states that govern the stereochemical outcome.

Role of Specific Reagents and Reaction Conditions on Selectivity and Yield

The outcome of any chemical transformation involving this compound is highly dependent on the reagents and conditions employed. The choice of catalyst, solvent, temperature, and additives can dictate not only the yield of the desired product but also the selectivity between different possible reaction pathways.

Catalyst and Ligand Choice: As seen in the transition-metal-mediated reactions, the choice of metal is fundamental. Ruthenium is highly effective for isomerization, while palladium is preferred for C-H functionalization. nih.govresearchgate.net Within a given metal system, the ligands play a crucial role. For example, in palladium catalysis, the absence of sulfoxide ligands can enable C-H alkylation that might otherwise fail. nih.gov

Solvent Effects: The polarity of the solvent can dramatically influence reaction mechanisms. In gold-catalyzed Meyer-Schuster rearrangements, low-polarity solvents can promote unique pathways, such as the formation of an oxetene intermediate, which may not be observed in more polar environments. rsc.org

Additives and Co-oxidants: In many catalytic cycles, additives are essential. For instance, a co-oxidant like Cu(OAc)₂ is often required in ruthenium-catalyzed oxidative coupling reactions to regenerate the active catalyst. researchgate.net Similarly, silver salts are frequently used in gold catalysis to abstract a halide from the precatalyst, generating the more active cationic gold species. nih.gov

Temperature and Reaction Time: These parameters are critical for controlling the reaction kinetics. Higher temperatures can increase reaction rates but may also lead to undesired side products or catalyst decomposition. Optimizing temperature and reaction time is essential for maximizing yield and selectivity. For the ruthenium-catalyzed isomerization of 1-octen-3-ol, a near-quantitative conversion was achieved in just 35 minutes at a mild temperature of 35°C. researchgate.net

By carefully tuning these parameters, chemists can steer the reactivity of this compound towards a specific, desired outcome, showcasing the intricate interplay between the substrate and its chemical environment.

Stereochemistry and Chiral Resolution of 1 4 Methoxyphenyl Oct 1 En 3 Ol

Enantiomeric Forms and Diastereomeric Considerations

The single chiral center at C-3 in 1-(4-methoxyphenyl)oct-1-en-3-ol means that the compound exists as a pair of enantiomers. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. When synthesized via conventional achiral methods, the result is a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.

If additional stereocenters were present in the molecule, diastereomers would also be possible. However, for the parent compound, the primary stereochemical consideration revolves around the two enantiomeric forms. The specific three-dimensional arrangement of the substituents around the C-3 chiral center dictates the absolute configuration, designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules.

Strategies for Chiral Resolution

The separation of the racemic mixture of this compound into its individual enantiomers can be achieved through various chiral resolution techniques.

Kinetic resolution is a widely employed method for resolving racemic mixtures. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product.

Enzymatic Kinetic Resolution:

Lipases are a class of enzymes frequently utilized for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. While specific data for this compound is limited, studies on structurally similar compounds provide valuable insights. For instance, the enzymatic resolution of the analogous compound, (E)-4-(4-methoxyphenyl)but-3-en-2-ol, has been investigated. In one study, several lipases, including those from Pseudomonas fluorescens and Candida antarctica (CAL-A and CAL-B), were screened for the hydrolysis of the corresponding butyrate (B1204436) ester. researchgate.net While these enzymes showed good selectivity for other aromatic Morita-Baylis-Hillman adducts, they were not effective for the derivative with a 4-methoxyphenyl (B3050149) substituent. researchgate.net

However, another study reported the use of Lecitase™ Ultra, an immobilized phospholipase, for the kinetic resolution of a series of (E)-4-arylbut-3-en-2-ols via transesterification. researchgate.net For the substrate with a 4-methoxyphenyl substituent, the kinetic resolution yielded the corresponding acetate (B1210297) and the unreacted alcohol with a low enantiomeric excess (ee) of 90%. researchgate.net This suggests that with further optimization of the enzyme and reaction conditions, enzymatic kinetic resolution could be a viable, though potentially challenging, method for resolving racemic this compound.

A dynamic kinetic resolution (DKR) process, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, offers the potential for a theoretical yield of 100% of a single enantiomer. This has been successfully applied to various allylic alcohols using a combination of a lipase (B570770) (like Candida antarctica lipase B, CALB) and a ruthenium catalyst for racemization. nih.gov

Catalytic Kinetic Resolution:

Transition metal complexes with chiral ligands can also effect kinetic resolution. An iridium-catalyzed enantioselective alkynylation of alkyl allylic alcohols has been shown to be an effective kinetic resolution process. nih.gov In this reaction, various alkyl-substituted allylic alcohols were resolved with high selectivity factors (s-factors up to 922), yielding enantioenriched 1,4-enynes and the unreacted allylic alcohols with excellent enantioselectivities. nih.gov The success with a range of alkyl chain lengths suggests this method could be applicable to this compound.

Table 1: Examples of Kinetic Resolution of Structurally Related Allylic Alcohols

| Substrate | Resolution Method | Catalyst/Enzyme | Product(s) | Enantiomeric Excess (ee) / Selectivity Factor (s) |

| (E)-4-(4-methoxyphenyl)but-3-en-2-ol | Enzymatic Transesterification | Lecitase™ Ultra | (R)-acetate and (S)-alcohol | 90% ee |

| Various alkyl allylic alcohols | Iridium-Catalyzed Alkynylation | [Ir(cod)Cl]₂ / Chiral Ligand | Enantioenriched 1,4-enynes and unreacted allylic alcohols | s up to 922 |

| Sterically hindered allylic alcohols | Dynamic Kinetic Resolution | Candida antarctica lipase B (CALB) and Ruthenium catalyst | Optically pure allylic acetates | High enantioselectivity |

A classical method for resolving enantiomers involves their reaction with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties (e.g., solubility, boiling point, chromatographic retention) and can be separated by conventional techniques such as crystallization or chromatography. After separation, the chiral auxiliary can be removed to yield the pure enantiomers.

For this compound, this would involve esterification with a chiral carboxylic acid (e.g., (R)- or (S)-mandelic acid, tartaric acid derivatives) or reaction with a chiral isocyanate. The resulting diastereomeric esters or urethanes could then be separated. For example, derivatives of tartaric acid have been successfully used for the chiral resolution of a key intermediate in the synthesis of Apremilast, which also contains a 4-methoxyphenyl group. researchgate.net

Asymmetric Synthesis Approaches for Enantiopure this compound

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for resolution of a racemic mixture.

Chiral Catalysts:

The most direct approach to enantiopure this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(4-methoxyphenyl)oct-1-en-3-one. This can be achieved using a variety of chiral catalysts, such as those based on transition metals (e.g., ruthenium, rhodium, iridium) complexed with chiral ligands. These catalysts facilitate the enantioselective transfer of a hydride from a reducing agent (e.g., H₂, isopropanol) to the carbonyl group.

Another strategy is the enantioselective addition of an organometallic reagent to an aldehyde. For instance, the asymmetric allylation of 4-methoxybenzaldehyde (B44291) with an appropriate pentenyl nucleophile, catalyzed by a chiral Lewis acid or a chiral organocatalyst, could potentially yield the target compound.

Chiral Auxiliaries:

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, an achiral aldehyde could be reacted with a chiral amine to form a chiral imine, which then undergoes a diastereoselective addition of a pentenyl nucleophile. Subsequent hydrolysis would remove the chiral auxiliary and reveal the enantioenriched alcohol. Evans' oxazolidinones and Oppolzer's camphorsultam are well-known examples of effective chiral auxiliaries. researchgate.netslideshare.netyoutube.com

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure compounds.

Enzymatic Reduction of Ketones:

Alcohol dehydrogenases (ADHs) are enzymes that can catalyze the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols, using a cofactor such as NADPH. researchgate.netrsc.org By selecting an appropriate ADH (either from natural sources or engineered), it is possible to synthesize either the (R)- or (S)-enantiomer of this compound from its corresponding ketone precursor. ADHs from organisms like Lactobacillus brevis or Thermoanaerobacter sp. have been used for the asymmetric reduction of various acetophenone (B1666503) derivatives. rsc.orgrsc.org The stereochemical outcome (Prelog or anti-Prelog selectivity) depends on the specific enzyme used. researchgate.netsemanticscholar.org

Table 2: Potential Asymmetric Synthesis Strategies

| Strategy | Precursor(s) | Catalyst/Reagent | Key Principle |

| Asymmetric Ketone Reduction | 1-(4-methoxyphenyl)oct-1-en-3-one | Chiral Ru/Rh/Ir catalyst + H₂ or Alcohol Dehydrogenase (ADH) + Cofactor | Enantioselective hydride transfer to the prochiral ketone. |

| Asymmetric Aldehyde Alkylation | 4-methoxybenzaldehyde + Pentenyl nucleophile | Chiral Lewis Acid or Organocatalyst | Enantioselective addition of a nucleophile to the aldehyde. |

| Chiral Auxiliary-Mediated Synthesis | Achiral aldehyde/ketone + Chiral Auxiliary | Organometallic reagents | Diastereoselective reaction controlled by the covalently attached chiral group. |

Advanced Chemical Transformations and Synthetic Utility of 1 4 Methoxyphenyl Oct 1 En 3 Ol

Functional Group Interconversions of the Alcohol Moiety

The hydroxyl group in 1-(4-Methoxyphenyl)oct-1-en-3-ol is a prime site for functional group interconversions, allowing for its transformation into other key functionalities such as ketones, ethers, and esters.

Oxidation: The secondary alcohol can be oxidized to the corresponding α,β-unsaturated ketone, 1-(4-methoxyphenyl)oct-1-en-3-one. This transformation is a fundamental process in organic synthesis, often serving as a key step in the construction of more complex molecular architectures. A variety of reagents can be employed for this purpose, with the choice of oxidant depending on the desired selectivity and reaction conditions. Common methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). The selection of a mild oxidant is often crucial to prevent over-oxidation or side reactions involving the alkene or the electron-rich aromatic ring.

Etherification: The hydroxyl group can be converted into an ether linkage through Williamson ether synthesis or by reaction with an alcohol under acidic conditions. For instance, reaction with an alkyl halide in the presence of a base will yield the corresponding ether. This modification can be used to protect the alcohol functionality during subsequent synthetic steps or to introduce new structural motifs.

Esterification: Esterification of the alcohol is readily achieved through reaction with a carboxylic acid or its derivatives, such as an acid chloride or anhydride. This reaction is typically catalyzed by an acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting esters can serve as protecting groups or may themselves be targets with specific biological activities. The nature of the acyl group introduced can be varied widely, offering a route to a diverse range of ester derivatives.

Reactions Involving the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to a range of addition reactions, enabling the introduction of new functional groups and the modification of the carbon skeleton.

Hydrogenation: The alkene can be reduced to the corresponding saturated alcohol, 1-(4-methoxyphenyl)octan-3-ol, through catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) or a homogeneous catalyst like Wilkinson's catalyst, under an atmosphere of hydrogen gas. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction.

Epoxidation: The double bond can be converted to an epoxide ring using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a valuable synthetic intermediate that can undergo a variety of ring-opening reactions with nucleophiles to introduce diverse functionalities. The stereochemistry of the epoxidation can often be directed by the adjacent chiral hydroxyl group.

Dihydroxylation: Dihydroxylation of the alkene yields the corresponding triol, 1-(4-methoxyphenyl)octane-1,2,3-triol. This transformation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). The stereochemical outcome of the dihydroxylation can be controlled by the choice of reagents and the use of chiral ligands, leading to the formation of specific diastereomers.

Modifications of the 4-Methoxyphenyl (B3050149) Group

The 4-methoxyphenyl group, while generally stable, can undergo electrophilic aromatic substitution reactions. However, the reaction conditions must be carefully chosen to avoid side reactions involving the allylic alcohol moiety. The electron-donating nature of the methoxy (B1213986) group directs incoming electrophiles primarily to the ortho positions (C2 and C6) relative to the methoxy group. Potential modifications include nitration, halogenation, and Friedel-Crafts reactions, although these may require protection of the alcohol and alkene functionalities to achieve the desired selectivity.

Role as a Key Intermediate or Chiral Building Block in Multistep Organic Synthesis

The chiral nature of this compound, with a stereocenter at the C3 position, makes it a valuable chiral building block in asymmetric synthesis. Its synthetic utility is demonstrated in its use as a precursor for the synthesis of various complex molecules. For example, it can serve as a key intermediate in the synthesis of certain natural products and pharmaceuticals where the specific stereochemistry of the hydroxyl group and the presence of the aryl moiety are crucial for biological activity. The combination of the chiral alcohol and the reactive alkene in a specific spatial arrangement allows for diastereoselective reactions, enabling the construction of multiple stereocenters with high control.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methoxyphenyl)oct-1-en-3-OL, and how can reaction conditions be optimized?

- Methodology : A plausible approach involves Claisen-Schmidt condensation between 4-methoxyacetophenone and a heptanal derivative, followed by selective reduction of the α,β-unsaturated ketone intermediate. Catalytic hydrogenation (e.g., Pd/C) or stereoselective reducing agents (e.g., NaBH4 with chiral ligands) can yield the desired enol structure .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to adjust stoichiometry and temperature. Evidence from azetidinone synthesis suggests that microwave-assisted methods may reduce reaction times .

Q. How can the stereochemistry of this compound be confirmed experimentally?

- Methodology : Use X-ray crystallography for unambiguous determination. The SHELX suite (e.g., SHELXL) is widely employed for small-molecule refinement, particularly for resolving double-bond geometry and hydroxyl group positioning .

- Alternative : NMR spectroscopy (e.g., NOESY) can infer spatial relationships between protons, while electronic circular dichroism (ECD) may differentiate enantiomers if chirality is present .

Q. What analytical techniques are suitable for purity assessment and structural validation?

- Methodology :

- GC-MS or HPLC with a chiral column to assess enantiomeric excess .

- FT-IR to confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for ketone intermediates, O-H stretch at ~3400 cm⁻¹ for the enol) .

- Elemental analysis (CHNS) to verify empirical formula .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in catalytic systems?

- Methodology : Perform density functional theory (DFT) calculations to model transition states and predict regioselectivity in reactions like epoxidation or hydroxylation. Compare computed NMR/IR spectra with experimental data to validate models .

- Case Study : Studies on similar α,β-unsaturated enols show that electron-donating groups (e.g., 4-methoxy) stabilize intermediates in electrophilic additions .

Q. What strategies resolve contradictions in spectroscopic data for structurally related enols?

- Methodology :

- 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals, particularly in crowded aliphatic regions.

- Isotopic labeling (e.g., deuterated solvents or substrates) to track proton exchange in dynamic systems .

- Example : Discrepancies in NMR shifts for octenol derivatives can arise from solvent polarity or tautomerism; controlled experiments under standardized conditions (e.g., DMSO-d6) improve reproducibility .

Q. How can the biological activity of this compound be systematically evaluated?

- Methodology :

- In silico screening using molecular docking (e.g., AutoDock Vina) to identify potential targets (e.g., kinases, GPCRs) .

- In vitro assays (e.g., enzyme inhibition, cytotoxicity) with structure-activity relationship (SAR) studies. Reference data from piperazine derivatives suggest that methoxyphenyl groups enhance lipophilicity and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products